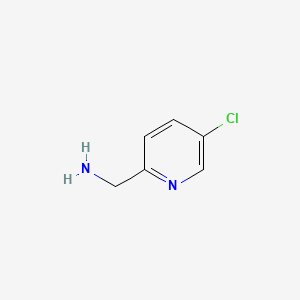

(5-Chloropyridin-2-YL)methanamine

Description

The exact mass of the compound (5-Chloropyridin-2-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Chloropyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloropyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJKUOYVWLBSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610445 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67938-76-5 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloropyridin-2-YL)methanamine: Properties, Synthesis, and Applications for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. (5-Chloropyridin-2-YL)methanamine is a heterocyclic amine that has emerged as a highly valuable scaffold and intermediate. Its unique electronic properties, conferred by the chlorine atom and the pyridine ring, combined with the reactive primary amine, make it a versatile starting point for constructing complex molecular architectures. The chloropyridine motif is prevalent in a wide array of biologically active compounds, highlighting its significance in pharmaceutical research.[1][2][3]

This guide provides a comprehensive technical overview of (5-Chloropyridin-2-YL)methanamine, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, present a validated synthetic protocol with mechanistic insights, discuss its reactivity and strategic applications, and provide essential safety and handling information.

Molecular Structure and Physicochemical Properties

The structure of (5-Chloropyridin-2-YL)methanamine features a pyridine ring substituted with a chlorine atom at the 5-position and an aminomethyl group at the 2-position. This arrangement is crucial for its reactivity and interaction with biological targets.

Caption: 2D Structure of (5-Chloropyridin-2-YL)methanamine.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 67938-76-5 | [4] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | |

| Appearance | Yellow oil | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

| Solubility | Soluble in polar organic solvents like Dichloromethane | [4][6] |

Synthesis and Mechanistic Considerations

A robust and widely used method for preparing (5-Chloropyridin-2-YL)methanamine is the catalytic hydrogenation of 5-chloro-2-cyanopyridine. This approach is favored for its high efficiency and relatively clean conversion.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

5-chloro-2-cyanopyridine (1.0 eq)

-

Ethanol (approx. 25 mL per gram of starting material)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

10% Palladium on Carbon (Pd/C) catalyst (approx. 0.25 g per gram of starting material)

-

Hydrogen gas (H₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 5-chloro-2-cyanopyridine (e.g., 3.8 g, 27.43 mmol) in ethanol (100 mL) in a suitable hydrogenation vessel.

-

Acidification & Catalyst Addition: Add concentrated HCl (3 mL) followed by the 10% Pd/C catalyst (1.0 g). The acidic medium helps in preventing catalyst poisoning and promoting the reduction.

-

Hydrogenation: Seal the vessel and place it on a shaker. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere of 40 psi.

-

Reaction Monitoring: Shake the reaction mixture vigorously for approximately 2 hours. The reaction progress can be monitored by techniques like TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the Pd/C catalyst by filtration through a pad of Celite. Rinse the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

-

Extraction & Isolation:

-

Dissolve the resulting residue in a saturated NaHCO₃ solution (50 mL). This step is crucial to neutralize the hydrochloric acid and deprotonate the amine product, making it soluble in organic solvents.

-

Extract the aqueous layer with dichloromethane (4 x 25 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-Chloropyridin-2-YL)methanamine as a yellow oil.[4]

-

Caption: Workflow for the synthesis of (5-Chloropyridin-2-YL)methanamine.

Structural Verification: A Self-Validating System

Confirmation of the final product's identity and purity is essential. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system.

-

LC-MS Analysis: This technique confirms the molecular weight of the product. For (5-Chloropyridin-2-YL)methanamine, a peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 143.04. Experimental findings show a peak at 143.07, which is in excellent agreement.[4]

-

¹H NMR Spectroscopy: This provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (500 MHz, CDCl₃): [4]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.56 - 8.51 | broad doublet | 1H | Proton on pyridine ring (position 6) |

| 7.66 - 7.60 | multiplet | 1H | Proton on pyridine ring (position 4) |

| 7.28 - 7.14 | multiplet | 1H | Proton on pyridine ring (position 3) |

| 3.97 | singlet | 2H | Methylene protons (-CH₂-) |

| 1.72 | singlet | 2H | Amine protons (-NH₂) |

The distinct signals for the three aromatic protons, along with the characteristic singlets for the methylene and amine protons, provide unambiguous confirmation of the desired structure.

Reactivity and Strategic Application in Drug Discovery

The utility of (5-Chloropyridin-2-YL)methanamine in drug discovery stems from its defined points of reactivity. The primary amine serves as a nucleophilic handle, while the pyridine ring acts as a stable, often bioisosterically relevant, core.

Key Reactions:

-

Amide Coupling: The primary amine readily reacts with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form stable amide bonds, a cornerstone of peptide and small molecule synthesis.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions yields secondary amines.

-

Sulfonamide Formation: Treatment with sulfonyl chlorides produces sulfonamides, another important functional group in medicinal chemistry.

This versatility allows for the rapid generation of compound libraries for screening. By starting with the (5-Chloropyridin-2-YL)methanamine core, chemists can systematically modify the "R" group to explore the structure-activity relationship (SAR) for a given biological target.

Caption: Application of the core scaffold in generating diverse chemical libraries.

The chloropyridine moiety itself is not merely a passive carrier. It is a key pharmacophore found in numerous approved drugs and clinical candidates, including those targeting G-protein-coupled receptors (GPCRs) and insecticides like Nitenpyram that act on insect-specific nicotinic acetylcholine receptors.[7][8]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of (5-Chloropyridin-2-YL)methanamine is critical. The compound is classified as acutely toxic if swallowed.[9]

| Safety Aspect | Recommendation | Source |

| Hazard Classification | Acute Toxicity, Oral (Category 3). H301: Toxic if swallowed. | [9] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. Use a full-face respirator if exposure limits are exceeded. | [9] |

| Handling | Use in a well-ventilated area or fume hood. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [9][10] |

| First Aid (Ingestion) | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do not induce vomiting. | [9] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [9] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [9] |

| Storage | Store locked up in a tightly closed container in a dry and well-ventilated place. Recommended temperature: 2-8°C. | [5][9] |

Conclusion

(5-Chloropyridin-2-YL)methanamine is a foundational building block for modern drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By understanding its properties and applying robust synthetic and analytical protocols, researchers can effectively leverage this compound to construct novel molecular entities with therapeutic potential. The insights provided in this guide are intended to empower scientific professionals to utilize this versatile intermediate with confidence, precision, and safety.

References

-

1-5-Chloropyridin-2-YL-N-Methylmethanamine, 1060802-06-3, Purity: 99% - IndiaMART . Source: IndiaMART. URL: [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed . Source: PubMed, National Library of Medicine. URL: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . Source: PubMed Central, National Library of Medicine. URL: [Link]

-

Nitenpyram - Wikipedia . Source: Wikipedia. URL: [Link]

-

The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

2-Chloro-5-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]

- 5. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitenpyram - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to (5-Chloropyridin-2-YL)methanamine (CAS: 67938-76-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-YL)methanamine, a pivotal heterocyclic amine, serves as a critical structural motif and versatile building block in the landscape of modern medicinal chemistry and agrochemical synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and key applications. By delving into the causality behind experimental choices and offering detailed protocols, this document aims to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Aminomethyl-5-chloropyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and agrochemicals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1] The specific substitution pattern of (5-Chloropyridin-2-YL)methanamine, featuring a chlorine atom at the 5-position and an aminomethyl group at the 2-position, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom influences the pKa of the pyridine nitrogen and the reactivity of the ring, while the primary amine of the aminomethyl group provides a key nucleophilic handle for a wide range of chemical transformations. This strategic arrangement makes it a sought-after intermediate in the synthesis of complex molecular architectures with diverse biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (5-Chloropyridin-2-YL)methanamine is fundamental for its effective use in synthesis and for ensuring safe handling.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67938-76-5 | N/A |

| Molecular Formula | C₆H₇ClN₂ | N/A |

| Molecular Weight | 142.59 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | Not precisely defined, varies with pressure | N/A |

| Flash Point | Approximately 110 °C (230 °F) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere recommended. | N/A |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of (5-Chloropyridin-2-YL)methanamine. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.4 ppm (d, 1H): Proton on the pyridine ring at position 6 (H6), showing a small coupling constant due to meta-coupling.

-

δ ~7.6 ppm (dd, 1H): Proton on the pyridine ring at position 4 (H4), showing both ortho and meta-coupling.

-

δ ~7.2 ppm (d, 1H): Proton on the pyridine ring at position 3 (H3), showing ortho-coupling.

-

δ ~3.9 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

-

δ ~1.6 ppm (br s, 2H): Protons of the primary amine (-NH₂), often broad and exchangeable with D₂O.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~159 ppm: Carbon at position 2 of the pyridine ring (C2), attached to the aminomethyl group.

-

δ ~148 ppm: Carbon at position 6 of the pyridine ring (C6).

-

δ ~138 ppm: Carbon at position 4 of the pyridine ring (C4).

-

δ ~130 ppm: Carbon at position 5 of the pyridine ring (C5), attached to the chlorine atom.

-

δ ~121 ppm: Carbon at position 3 of the pyridine ring (C3).

-

δ ~48 ppm: Carbon of the methylene group (-CH₂NH₂).

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): m/z 142/144 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Major Fragments: Loss of the amino group (-NH₂) leading to a fragment at m/z 126/128. Cleavage of the C-C bond between the pyridine ring and the methylene group can also be observed.

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2][3]

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

N-H bending (scissoring): Around 1600 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Synthesis of (5-Chloropyridin-2-YL)methanamine

The most common and efficient laboratory-scale synthesis of (5-Chloropyridin-2-YL)methanamine involves the reduction of 5-chloro-2-cyanopyridine. This precursor is readily available commercially.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its cleaner reaction profile and easier work-up compared to metal hydride reductions.

Materials:

-

5-chloro-2-cyanopyridine

-

Methanol or Ethanol (anhydrous)

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or solution)

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 5-chloro-2-cyanopyridine (1 equivalent).

-

Solvent and Catalyst Addition: Add anhydrous methanol or ethanol to dissolve the starting material. Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of aliquots.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For purification, the crude amine can be dissolved in a suitable organic solvent like dichloromethane and washed with water.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the purified (5-Chloropyridin-2-YL)methanamine.

-

Alternatively, for basic amines that may be challenging to purify via standard silica gel chromatography, using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine to the eluent can be effective.[4]

-

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines. The carbon support provides a high surface area for the reaction.

-

Solvent: Methanol and ethanol are good solvents for the starting material and product, and they are compatible with the hydrogenation conditions.

-

Pressure: Higher hydrogen pressure increases the rate of reaction.

-

Filtration through Diatomaceous Earth: This is crucial to completely remove the fine palladium catalyst, which is pyrophoric when dry and can contaminate the product.

Applications in Drug Discovery and Agrochemicals

(5-Chloropyridin-2-YL)methanamine is a valuable building block for the synthesis of a range of biologically active molecules. Its utility stems from the ability to introduce the 2-aminomethyl-5-chloropyridine moiety, which can act as a key pharmacophore or a scaffold for further functionalization.

Synthesis of Neonicotinoid Insecticides

This compound is a key intermediate in the synthesis of certain neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[5]

Caption: Simplified synthetic pathway to neonicotinoids.

Precursor for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The aminomethyl group of (5-Chloropyridin-2-YL)methanamine can be further elaborated to construct more complex molecules that target the ATP-binding site of various kinases, which are often dysregulated in cancer and other diseases.[6][7][8]

Building Block for Novel Pharmaceutical Agents

The unique electronic and structural features of the 2-aminomethyl-5-chloropyridine core make it an attractive starting point for the discovery of new drugs targeting a variety of receptors and enzymes. For instance, derivatives of this scaffold have been explored for their potential as modulators of G-protein coupled receptors.

Safety and Handling

As with all pyridine derivatives, (5-Chloropyridin-2-YL)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(5-Chloropyridin-2-YL)methanamine is a chemical intermediate of significant value to the scientific research community, particularly those in drug discovery and agrochemical development. Its synthesis is well-established, and its versatile reactivity allows for the construction of a diverse array of complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

-

American Chemical Society. (2024). Direct, regioselective access to 3-aminomethyl pyridines. Retrieved from [Link][5]

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link][9]

-

Dong, C., et al. (2021). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[6]

-

Hajduk, P. J., & Akritopoulou-Zanze, I. (2009). Kinase-targeted Libraries: The Design and Synthesis of Novel, Potent, and Selective Kinase Inhibitors. Drug Discovery Today, 14(5-6), 291-297.[7]

-

Hart, M., & McNally, A. (2024). Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society.[5]

-

Irvine, R. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[4]

-

Li, J., et al. (2018). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.[8]

-

National Center for Biotechnology Information. (n.d.). amine. PubChem Compound Database. Retrieved from [Link][10]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link][1]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link][12]

-

Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.[2][3]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][13]

-

Various Authors. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. | Sigma-Aldrich [sigmaaldrich.com]

- 4. biotage.com [biotage.com]

- 5. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]

- 6. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempanda.com [chempanda.com]

- 10. [2-(5-Chloropyridin-2-yl)ethyl](methyl)amine | C8H11ClN2 | CID 82653259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chemguide.co.uk [chemguide.co.uk]

(5-Chloropyridin-2-YL)methanamine molecular weight and formula

An In-depth Technical Guide to (5-Chloropyridin-2-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (5-Chloropyridin-2-YL)methanamine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, validated synthesis protocols, and its functional role in the creation of advanced pharmaceutical agents.

Core Compound Identification and Physicochemical Properties

(5-Chloropyridin-2-YL)methanamine, also known as 2-(Aminomethyl)-5-chloropyridine, is a substituted pyridine derivative whose structural features—a reactive primary amine and an electronically modified aromatic ring—make it a versatile intermediate. The strategic placement of the chloro group and the aminomethyl moiety allows for diverse chemical modifications, rendering it a valuable scaffold in medicinal chemistry.

Key quantitative data and identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| CAS Number | 67938-76-5 (Free Base) | [1] |

| IUPAC Name | (5-chloropyridin-2-yl)methanamine | N/A |

| Common Synonyms | 2-(Aminomethyl)-5-chloropyridine, C-(5-Chloro-pyridin-2-yl)-methylamine | [1][2] |

| Appearance | Yellow Oil | [1] |

| Hydrochloride Salt CAS | 871826-13-0 | [2][3] |

| Hydrochloride MW | 179.05 g/mol | [3] |

Synthesis Protocol: Reductive Amination of 5-Chloro-2-Cyanopyridine

The synthesis of (5-Chloropyridin-2-YL)methanamine is most reliably achieved through the catalytic hydrogenation of 5-chloro-2-cyanopyridine. This method is favored for its high efficiency and yield.

Expertise & Rationale

The choice of a palladium-on-carbon (Pd/C) catalyst is deliberate; it is a highly effective and standard catalyst for the reduction of nitriles to primary amines. The reaction is performed under a hydrogen atmosphere, which provides the necessary reducing equivalents. The addition of concentrated hydrochloric acid serves a dual purpose: it helps to prevent side reactions, such as the formation of secondary and tertiary amines, by protonating the newly formed primary amine, thereby deactivating it from further reaction with reaction intermediates. This protonation also aids in the solubility of the starting material in the ethanolic solvent.

Experimental Protocol: Step-by-Step Methodology

-

Reactor Setup: A hydrogenation vessel is charged with 5-chloro-2-cyanopyridine (1.0 eq) and ethanol (approx. 25 mL per gram of starting material).

-

Catalyst and Acid Addition: Concentrated hydrochloric acid (approx. 0.8 mL per gram of starting material) is added, followed by 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.26 g per gram of starting material).

-

Hydrogenation: The vessel is sealed and purged with nitrogen, then placed under a hydrogen atmosphere (40 psi). The reaction mixture is agitated vigorously for 2-4 hours.

-

Reaction Monitoring (Trustworthiness): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting nitrile.

-

Catalyst Removal: Upon completion, the reaction mixture is carefully vented and purged with nitrogen. The palladium catalyst is removed by filtration through a pad of Celite.

-

Workup and Extraction: The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and deprotonate the amine hydrochloride salt. This aqueous solution is then extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield (5-Chloropyridin-2-YL)methanamine as a yellow oil.[1]

-

Analytical Validation: The final product's identity and purity are confirmed using LC-MS, expecting an (M+H)⁺ peak at m/z 143.04, and by ¹H NMR spectroscopy.[1]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of (5-Chloropyridin-2-YL)methanamine.

Applications in Drug Development and Medicinal Chemistry

(5-Chloropyridin-2-YL)methanamine is not merely a chemical curiosity; it is a cornerstone intermediate for constructing complex, biologically active molecules. Its utility stems from the combination of the electron-deficient, metabolically stable pyridine ring and the nucleophilic aminomethyl group, which serves as a handle for further molecular elaboration.

Role as a Pharmacophore Building Block

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[4] The 2-aminopyridine scaffold, of which this molecule is a derivative, is present in a multitude of approved drugs and clinical candidates. Recent research highlights the discovery of novel 2-aminopyridine-based derivatives as potent dual inhibitors of Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC), which show promise in treating refractory solid tumors and hematological malignancies.[5]

The rationale for its use in this context is threefold:

-

Vectorial Growth: The primary amine allows for the directional and predictable addition of other molecular fragments, often those designed to bind to specific pockets in a target enzyme.

-

Hydrogen Bonding: The pyridine nitrogen and the primary amine are excellent hydrogen bond donors and acceptors, critical for anchoring a drug molecule to its biological target.

-

Scaffold Rigidity: The aromatic pyridine ring provides a rigid core, which reduces the entropic penalty upon binding to a target, often leading to higher affinity.

Conceptual Pathway: Targeting Cancer Cell Proliferation

Dual inhibition of CDK9 and HDACs is a synergistic strategy to combat cancer. CDK9 is essential for transcriptional elongation of key proto-oncogenes, while HDACs regulate chromatin structure and gene expression. A drug derived from the (5-Chloropyridin-2-YL)methanamine scaffold could be designed to interact with both targets, leading to cell cycle arrest and apoptosis.

Caption: Conceptual diagram of a dual CDK9/HDAC inhibitor's mechanism.

Safety and Handling

As an amine and a chlorinated organic compound, (5-Chloropyridin-2-YL)methanamine should be handled with appropriate care. It is presumed to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

References

-

1-(5-chloropyridin-2-yl)-N-methylmethanamine | Chemsrc | [Link]

-

amine | PubChem | [Link]

-

2-Amino-5-chloropyridine | PubChem | [Link]

-

Synthesis of 5-(aminomethyl)-2-chloropyridine | PrepChem.com | [Link]

-

2-CHLORO-5-(METHYLAMINOMETHYL)PYRIDINE | ChemBK | [Link]

- Process for preparing 2-amino-5-chloropyridine | Google P

-

(5-CHLOROPYRIDIN-2-YL)METHANAMINE | ChemUniverse | [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | PubMed | [Link]

Sources

- 1. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]

- 2. (5-chloropyridin-2-yl)MethanaMine hydrochloride | 871826-13-0 [amp.chemicalbook.com]

- 3. (5-CHLOROPYRIDIN-2-YL)METHANAMINE HCL | 871826-13-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (5-Chloropyrin-2-YL)methanamine from 5-chloro-2-cyanopyridine

Abstract: (5-Chloropyridin-2-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into a variety of therapeutic candidates. Its synthesis from the readily available precursor, 5-chloro-2-cyanopyridine, is a critical transformation for drug discovery and development pipelines. This guide provides an in-depth analysis of the primary synthetic routes for this conversion, focusing on the reduction of the nitrile functional group. We will explore the mechanistic underpinnings, provide detailed experimental protocols for key methodologies, and offer a comparative analysis to assist researchers in selecting the optimal method for their specific application.

Introduction: The Strategic Importance of a Versatile Building Block

(5-Chloropyridin-2-yl)methanamine serves as a key structural motif in a range of biologically active molecules, including agents developed for neurological disorders and insecticides like Nitenpyram.[1] The molecule's utility stems from its combination of a reactive primary amine, which allows for straightforward derivatization, and a chlorinated pyridine ring, which provides a handle for further functionalization through cross-coupling reactions and influences the molecule's overall physicochemical properties.

The most direct and common route to this amine is through the reduction of 5-chloro-2-cyanopyridine. The efficiency, selectivity, and scalability of this nitrile reduction step are paramount. This guide will dissect the most prevalent and effective methods for achieving this transformation:

-

Catalytic Hydrogenation: Employing catalysts like Raney Nickel or Platinum Group Metals.

-

Metal Hydride Reduction: Utilizing powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄).

-

Modified Borohydride Systems: Leveraging the enhanced reactivity of Sodium Borohydride (NaBH₄) in the presence of transition metal salts like Cobalt(II) Chloride.

Each method presents a unique profile of advantages, challenges, and operational considerations. This document aims to provide the technical detail and practical insights necessary for researchers to implement these procedures with confidence and success.

Synthetic Overview & Mechanistic Considerations

The core transformation is the reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂). This involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond.

General Reaction Scheme:

The mechanism of reduction varies significantly with the chosen reagent.

-

Catalytic Hydrogenation: The nitrile adsorbs onto the surface of a heterogeneous catalyst (e.g., Raney Ni, Pd/C). Hydrogen gas (H₂), also adsorbed on the surface, is added stepwise across the C≡N bond, proceeding through an intermediate imine (R-CH=NH) which is subsequently reduced to the primary amine. A potential side reaction is the coupling of the intermediate imine with the product amine to form a secondary amine, which can be mitigated by the addition of ammonia.[2]

-

Lithium Aluminum Hydride (LiAlH₄): This potent nucleophilic hydride reagent directly attacks the electrophilic carbon of the nitrile.[3][4] The reaction proceeds through a series of aluminum-nitrogen intermediates. The initial addition of H⁻ forms an imino-aluminate complex, which is then further reduced by subsequent hydride transfers to form a diamino-aluminate complex. Aqueous workup then protonates this complex to liberate the primary amine.[3][4][5]

-

Sodium Borohydride/Cobalt(II) Chloride (NaBH₄/CoCl₂): Sodium borohydride alone is generally not powerful enough to reduce nitriles.[6][7] However, in the presence of CoCl₂, a cobalt boride species (Co₂B) is formed in situ.[8] This species is believed to act as a true catalyst, strongly coordinating the nitrile and activating it toward reduction by sodium borohydride.[7][8] This system offers a milder alternative to LiAlH₄.[9]

Key Synthetic Methodologies & Experimental Protocols

This section provides detailed, actionable protocols for the three primary reduction methods.

Method 1: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for nitrile reductions, widely used in industrial applications.[2] The reaction is typically performed under a hydrogen atmosphere.

dot

Caption: Workflow for Catalytic Hydrogenation.

Expert Insights & Causality:

-

Solvent Choice: Ethanolic ammonia is often used. Ethanol is a good solvent for the substrate, while ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.[2]

-

Catalyst Handling: Raney® Nickel is pyrophoric and must be handled as a slurry in water or a suitable solvent at all times.[10] Never allow the catalyst to dry in the air.

-

Pressure & Temperature: Higher hydrogen pressure and temperature increase the reaction rate. These parameters must be optimized for safety and to minimize potential side reactions like dehalogenation.

Detailed Experimental Protocol:

-

Reactor Setup: To a high-pressure autoclave reactor, charge 5-chloro-2-cyanopyridine (e.g., 10.0 g, 72.2 mmol).

-

Solvent & Catalyst Addition: Add a 7N solution of ammonia in methanol (e.g., 150 mL). Under an inert atmosphere, carefully add a slurry of Raney® Nickel (approx. 1.0 g, ~10 wt%).

-

Reaction: Seal the reactor. Purge the headspace with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas to 55 bar.[2] Heat the mixture to 90°C and stir vigorously for 4-6 hours, monitoring hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Isolation: Dilute the reaction mixture with methanol and carefully filter it through a pad of Celite® to remove the catalyst. Crucial Safety Note: The filter cake must be kept wet with solvent (e.g., water) to prevent ignition.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (5-Chloropyridin-2-yl)methanamine can be purified by vacuum distillation.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a highly reactive and non-selective reducing agent that efficiently converts nitriles to primary amines.[3][4] Due to its high reactivity with protic solvents, this reaction must be conducted under strictly anhydrous conditions.

Expert Insights & Causality:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic sources to release flammable hydrogen gas.[3] All glassware must be oven-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used.

-

Mode of Addition: The substrate is typically added slowly to a suspension of LiAlH₄. This "normal addition" ensures the reducing agent is always in excess, driving the reaction to completion and minimizing the formation of intermediate products.[5]

-

Work-up Procedure: The quenching of excess LiAlH₄ is highly exothermic and must be performed carefully at low temperatures. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and reliable method to produce a granular, easily filterable aluminum salt precipitate.

Detailed Experimental Protocol:

-

Reactor Setup: To an oven-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (e.g., 4.1 g, 108 mmol) and suspend it in anhydrous tetrahydrofuran (THF) (e.g., 150 mL) under a nitrogen atmosphere.[11]

-

Substrate Addition: Cool the suspension to 0°C using an ice bath. Dissolve 5-chloro-2-cyanopyridine (10.0 g, 72.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add water (4.1 mL) dropwise, followed by 15% aqueous NaOH solution (4.1 mL), and finally water (12.3 mL).

-

Isolation: Stir the resulting white suspension at room temperature for 1 hour. Filter the granular solid and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Method 3: Sodium Borohydride / Cobalt(II) Chloride System

This method provides a milder and safer alternative to LiAlH₄, utilizing a synergistic combination of reagents to achieve the reduction.[9]

Expert Insights & Causality:

-

Catalyst Formation: The addition of NaBH₄ to CoCl₂ in an alcoholic solvent like methanol or ethanol results in the formation of a black precipitate of cobalt boride (Co₂B) and the evolution of hydrogen.[8] This in situ generated species is the active catalyst.

-

Stoichiometry: A stoichiometric excess of NaBH₄ is required. This is because the borohydride reacts with the alcoholic solvent, and the cobalt boride can catalyze this decomposition.[8]

-

Solvent System: While methanol or ethanol are common, aqueous THF has also been shown to be an effective solvent system, potentially offering faster reaction rates.[8]

Detailed Experimental Protocol:

-

Reactor Setup: In a round-bottom flask, dissolve 5-chloro-2-cyanopyridine (e.g., 5.0 g, 36.1 mmol) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (e.g., 8.6 g, 36.1 mmol) in methanol (150 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (e.g., 5.5 g, 144.4 mmol) in small portions. A black precipitate will form, and vigorous hydrogen evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Quench the reaction by carefully adding concentrated HCl until the solution is acidic (pH ~1-2) to dissolve the cobalt salts.

-

Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and basify with 20% NaOH solution to pH > 12.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify as needed via distillation.

Comparative Analysis of Methods

The choice of synthetic method depends on factors such as scale, available equipment, safety considerations, and cost.

| Feature | Catalytic Hydrogenation (Raney Ni) | LiAlH₄ Reduction | NaBH₄ / CoCl₂ System |

| Reagent Handling | Pyrophoric catalyst requires careful handling. | Highly reactive, water-sensitive, pyrophoric. | Air-stable solids, but H₂ evolution on mixing. |

| Reaction Conditions | High pressure (H₂) and elevated temperature. | Anhydrous, inert atmosphere; 0°C to reflux. | Mild; 0°C to room temperature. |

| Selectivity | Good; risk of dehalogenation at high T/P. | Poor; will reduce many other functional groups. | Good; generally chemoselective for the nitrile.[7] |

| Scalability | Excellent; common industrial process. | Challenging due to exotherms and H₂ evolution. | Good; milder conditions are easier to manage. |

| Work-up | Catalyst filtration (pyrophoric hazard). | Careful, exothermic quenching required. | Acid/base workup to remove cobalt salts. |

| Cost | Catalyst is relatively inexpensive. | Reagent is moderately expensive. | Reagents are inexpensive. |

dot

Caption: Key attributes of nitrile reduction methods.

Conclusion

The synthesis of (5-Chloropyridin-2-yl)methanamine from 5-chloro-2-cyanopyridine can be effectively achieved through several robust methods. Catalytic hydrogenation with Raney Nickel is highly suited for large-scale industrial production due to its efficiency and cost-effectiveness, provided the necessary high-pressure equipment is available. For laboratory-scale synthesis where potent, rapid reduction is required and other reducible functional groups are absent, LiAlH₄ is a reliable choice, demanding rigorous adherence to anhydrous and safety protocols. The NaBH₄/CoCl₂ system emerges as an excellent compromise, offering high yields under mild, operationally simple conditions, making it a highly attractive option for general laboratory use. The selection of the optimal method should be guided by a careful evaluation of the specific project requirements, including scale, available resources, and safety infrastructure.

References

-

Scite.ai. Mechanism of sodium borohydride-cobaltous chloride reductions. Available at: [Link]

-

Satoh, T., et al. (1986). Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1). Available at: [Link]

- Google Patents. Process for selective nitrile reduction. WO1985000605A1.

-

Reddit. Only one nitrile reduced to amine with LiAlH4 : r/Chempros. (2022). Available at: [Link]

-

ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Available at: [Link]

-

Wikipedia. Lithium aluminium hydride. Available at: [Link]

-

Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available at: [Link]

-

ACS Publications. Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link]

-

Organic Syntheses. Procedure for the reduction of amino acids. Available at: [Link]

-

MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2021). Available at: [Link]

Sources

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 6. scite.ai [scite.ai]

- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity and Stability of (5-Chloropyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring activated by an electron-withdrawing chlorine atom and functionalized with a nucleophilic aminomethyl group, imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive analysis of the chemical reactivity and stability of (5-Chloropyridin-2-YL)methanamine, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Molecular Structure and Physicochemical Properties

The reactivity and stability of (5-Chloropyridin-2-YL)methanamine are intrinsically linked to its molecular architecture. The pyridine ring, a heteroaromatic system, possesses a nitrogen atom that influences the electron density distribution. The presence of a chlorine atom at the 5-position further withdraws electron density, impacting the basicity of the ring nitrogen and the reactivity of the entire molecule. Conversely, the aminomethyl group at the 2-position introduces a primary aliphatic amine, a key functional group for various chemical transformations.

Table 1: Physicochemical Properties of (5-Chloropyridin-2-YL)methanamine and Related Compounds

| Property | (5-Chloropyridin-2-YL)methanamine | 2-Aminopyridine | 2-Chloropyridine |

| Molecular Formula | C₆H₇ClN₂ | C₅H₆N₂ | C₅H₄ClN |

| Molecular Weight | 142.59 g/mol | 94.12 g/mol | 113.54 g/mol |

| Predicted pKa | ~7.8 (for the aminomethyl group)[1] | 6.86 | -0.44 |

| Appearance | Yellow oil[2] | White or clear colored crystalline solid[3] | Colorless liquid[4] |

| Solubility | Soluble in water and alcohol[3] | Sparingly soluble in water[5] | Soluble in water |

Note: Some data is extrapolated from closely related structures due to limited direct experimental values for (5-Chloropyridin-2-YL)methanamine.

Chemical Reactivity

The reactivity of (5-Chloropyridin-2-YL)methanamine is dominated by the primary amine and the activated pyridine ring.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is a key factor in its synthetic utility.

-

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This allows for a wide range of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced or used as intermediates.[6]

-

The general trend is that the nucleophilicity of amines increases with basicity, although it can be diminished by steric hindrance.[7]

-

Basicity: The aminomethyl group can be protonated by acids to form the corresponding ammonium salt. The predicted pKa of the conjugate acid is approximately 7.8, indicating it is a moderately strong base.[1] This basicity makes it incompatible with strong acids.[8]

Reactivity of the Pyridine Ring

The pyridine ring is susceptible to both electrophilic and nucleophilic attack, although the presence of the chlorine atom deactivates it towards electrophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing chlorine atom at the 5-position, coupled with the ring nitrogen, makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. While the chlorine at the 5-position is not as readily displaced as a halogen at the 2- or 4-position, under forcing conditions, it can be substituted by strong nucleophiles.

-

Metal Complexation: The nitrogen atom of the pyridine ring and the aminomethyl group can act as ligands, coordinating with metal ions to form stable complexes. This property is relevant in the context of catalysis and bioinorganic chemistry.[9]

Stability and Degradation Pathways

Understanding the stability of (5-Chloropyridin-2-YL)methanamine is critical for its handling, storage, and formulation. Degradation can occur through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolytic Stability

The aminomethyl group can be susceptible to hydrolysis under certain conditions, although it is generally stable in neutral aqueous solutions. In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolytic deamination can occur, though this is typically a slow process for aminopyrimidines.[10] The pyridine ring itself is generally stable to hydrolysis.

Oxidative Stability

Primary amines are susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products, including imines, oximes, and nitro compounds. The pyridine ring can also be oxidized to the corresponding N-oxide.

Photolytic Stability

Substituted pyridines can undergo degradation upon exposure to UV light.[11] The degradation pathways can be complex, involving ring-opening and the formation of various intermediates.[1] For instance, the photodegradation of 2-chloropyridine is known to produce a number of byproducts.[1] Therefore, (5-Chloropyridin-2-YL)methanamine should be protected from light to prevent photolytic degradation.

Thermal Stability

When heated to decomposition, aminopyridines can emit toxic fumes of nitrogen oxides.[3] Similarly, chloropyridines can release hydrogen chloride gas upon thermal decomposition.[5][12] Thermal stress studies are necessary to determine the temperature at which significant degradation begins. Studies on related compounds suggest that decomposition may start with the loss of substituents followed by the degradation of the pyridine ring at higher temperatures.[13][14]

The following diagram illustrates the potential degradation pathways of (5-Chloropyridin-2-YL)methanamine under various stress conditions.

Caption: Potential Degradation Pathways.

Experimental Protocols for Stability and Reactivity Assessment

To ensure the scientific integrity of research and development involving (5-Chloropyridin-2-YL)methanamine, robust experimental protocols are essential. The following sections provide detailed methodologies for assessing its stability.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[15][16] The goal is to achieve 5-20% degradation of the active substance.[17]

Protocol 4.1.1: General Procedure for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of (5-Chloropyridin-2-YL)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 4.2.1).

The following diagram outlines the workflow for a forced degradation study.

Caption: Forced Degradation Study Workflow.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[12][18] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

Protocol 4.2.1: Proposed Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation products.

-

Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of the analyte in a spiked matrix.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

-

Handling and Storage Recommendations

Given its reactivity and potential for degradation, proper handling and storage of (5-Chloropyridin-2-YL)methanamine are essential to maintain its integrity.

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

-

Avoid contact with skin, eyes, and clothing.[19]

-

Keep away from heat, sparks, and open flames.[19]

-

Avoid inhalation of vapors or dust.[3]

-

-

Storage:

Conclusion

(5-Chloropyridin-2-YL)methanamine is a versatile building block with a rich chemical reactivity profile. Its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of its reactivity and degradation pathways, coupled with the implementation of robust analytical methods and proper handling procedures, is paramount for its successful application in drug discovery and development. This guide provides the foundational knowledge and experimental framework to enable researchers to confidently work with this important chemical entity.

References

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

[Biodegradation of pyridine under UV irradiation]. (2012). Huan Jing Ke Xue, 33(1), 209-214. Retrieved from [Link]

-

Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (1), 77-82. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Journal of Pharmaceutical Sciences and Research, 5(12), 248-251. Retrieved from [Link]

-

Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-74. Retrieved from [Link]

-

Ravisankar, P., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Chemical and Pharmaceutical Research, 8(3), 743-752. Retrieved from [Link]

-

Khan, G. A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(1), 129-135. Retrieved from [Link]

-

Wang, Y., et al. (2022). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 61(35), e202206419. Retrieved from [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link]

-

Ferreira, A. M. D. C., et al. (2012). Thermal stability of the prototypical Mn porphyrin-based superoxide dismutase mimic and potent oxidative-stress redox modulator Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin chloride, MnTE-2-PyP5+. Journal of Inorganic Biochemistry, 108, 107-113. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 648-652. Retrieved from [Link]

-

Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu. Retrieved from [Link]

-

Kabanov, A. S., et al. (2019). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules, 24(18), 3336. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Lackner, M., et al. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 13(16), 2649. Retrieved from [Link]

-

Ravisankar, P., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Chemical and Pharmaceutical Research, 8(3), 743-752. Retrieved from [Link]

-

Sadowska, K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4627. Retrieved from [Link]

-

LookChem. (n.d.). Cas 138402-36-5,3-Pyridinemethanamine,5-chloro-(9CI). Retrieved from [Link]

-

Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Rate of hydrolysis plotted as moisture gained in mmol versus time for organotrimethoxysilane (3) and pyrene-tethered silatranes (6) and (7). Retrieved from [Link]

-

Mayr, H., & Ofial, A. R. (n.d.). Mayr's Database Of Reactivity Parameters - N-Nucleophiles. Retrieved from [Link]

-

de Freitas, R. F., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Oxidative Medicine and Cellular Longevity, 2021, 5585321. Retrieved from [Link]

Sources

- 1. Cas 138402-36-5,3-Pyridinemethanamine,5-chloro-(9CI) | lookchem [lookchem.com]

- 2. [2-(5-Chloropyridin-2-yl)ethyl](methyl)amine | C8H11ClN2 | CID 82653259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. espublisher.com [espublisher.com]

- 10. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Thermal stability of the prototypical Mn porphyrin-based superoxide dismutase mimic and potent oxidative-stress redox modulator Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin chloride, MnTE-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. biomedres.us [biomedres.us]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. ijrpp.com [ijrpp.com]

The Strategic Utility of (5-Chloropyridin-2-YL)methanamine in Modern Organic Synthesis: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of agrochemical and pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic intermediates, (5-Chloropyridin-2-YL)methanamine has emerged as a cornerstone scaffold, prized for its inherent reactivity and structural versatility. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its sophisticated applications as a pivotal component in the synthesis of high-value molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of this building block's potential can unlock novel synthetic pathways and expedite the discovery of new chemical entities.

Core Attributes of (5-Chloropyridin-2-YL)methanamine

A thorough grasp of the physicochemical properties of a building block is essential for predicting its reactivity and optimizing reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 67938-76-5 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| Appearance | Yellow oil or solid | [1] |

| Boiling Point | 254.2 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 107.6 ± 23.2 °C | [2] |

The presence of a primary amine, a pyridine ring, and a chlorine atom bestows upon (5-Chloropyridin-2-YL)methanamine a unique electronic and steric profile, making it a versatile synthon for a variety of chemical transformations.

Synthesis of (5-Chloropyridin-2-YL)methanamine: Established Methodologies

The accessibility of this building block is a key factor in its widespread use. Two primary synthetic routes have been established, offering reliable and scalable production.

Method 1: From 2-Chloro-5-(chloromethyl)pyridine

This method involves the amination of 2-chloro-5-(chloromethyl)pyridine. The reaction is typically carried out in an autoclave due to the use of aqueous ammonia at elevated temperatures.

Experimental Protocol: Amination of 2-Chloro-5-(chloromethyl)pyridine [3]

-

Charging the Autoclave: In a stainless steel autoclave, charge 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.

-

Reaction: Stir the mixture on an oil bath at 80°C for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with 12.3 g of 30% aqueous sodium hydroxide solution and concentrate.

-

Dilute the residue with 200 ml of ethanol, dry over anhydrous magnesium sulfate, and filter to remove insoluble materials.

-

-

Purification: Concentrate the filtrate and purify by column chromatography (eluent: dichloromethane-methanol, 4:1) to yield (5-Chloropyridin-2-YL)methanamine as a yellow solid.

Method 2: From 5-Chloro-2-cyanopyridine

An alternative and common approach is the reduction of 5-chloro-2-cyanopyridine. This catalytic hydrogenation is often performed under pressure.

Experimental Protocol: Reduction of 5-Chloro-2-cyanopyridine [1]

-

Reaction Setup: Dissolve 5-chloropyridinecarbonitrile (3.8 g, 27.43 mmol) in ethanol (100 mL). Add concentrated HCl (3 mL) and 10% Pd-C catalyst (1.0 g).

-

Hydrogenation: Shake the reaction mixture under a hydrogen atmosphere (40 psi) for 2 hours.

-

Work-up:

-

Remove the catalyst by filtration and concentrate the filtrate.

-

Dissolve the obtained residue in a saturated NaHCO₃ solution (50 mL) and extract with dichloromethane (4 x 25 mL).

-

-

Isolation: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate to afford 2-aminomethyl-5-chloropyridine as a yellow oil (2.0 g, 51% yield).

Caption: Key synthetic routes to (5-Chloropyridin-2-YL)methanamine.

Applications in Agrochemical Synthesis: A Foundation of Success

The initial and most prominent applications of (5-Chloropyridin-2-YL)methanamine are in the synthesis of neonicotinoid insecticides. This class of agrochemicals acts on the central nervous system of insects.

Synthesis of Acetamiprid

(5-Chloropyridin-2-YL)methanamine is a crucial intermediate in the industrial production of Acetamiprid, a broad-spectrum insecticide.[2] The synthesis leverages the nucleophilicity of the primary amine for further elaboration.

Synthesis of Nitenpyram

Similarly, this building block is a precursor to Nitenpyram, another widely used neonicotinoid insecticide, particularly in veterinary medicine for flea control.[4] The synthesis involves the reaction of a related compound, 2-chloro-5-chloromethylpyridine, which is a direct precursor to our title building block, with ethylamine, followed by further transformations.[4]

Pivotal Role in Pharmaceutical Drug Discovery

The true versatility of (5-Chloropyridin-2-YL)methanamine is showcased in its increasing application in medicinal chemistry for the synthesis of complex therapeutic agents targeting a range of diseases. The chloropyridine moiety is a common feature in many FDA-approved drugs.[3]

HSD17B13 Inhibitors for Liver Disease

Recent patent literature has disclosed the use of (5-Chloropyridin-2-YL)methanamine derivatives in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[2][5] Inhibition of HSD17B13 is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][6][7] The synthesis of these inhibitors often involves the coupling of the aminomethylpyridine core with other heterocyclic systems.

Caption: General synthetic strategy for HSD17B13 inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibitors in Oncology

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. (5-Chloropyridin-2-YL)methanamine and its derivatives are valuable starting materials for the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors.[8][9][10] These inhibitors are being investigated as potential anti-cancer agents, often in combination with chemotherapy, to enhance the efficacy of DNA-damaging agents.[4][11]

Conceptual Protocol: Synthesis of a CHK1 Inhibitor Precursor

-

Acylation: React (5-Chloropyridin-2-YL)methanamine with a suitable acylating agent (e.g., an acid chloride or activated carboxylic acid) to form an amide bond. This step introduces a key pharmacophoric element.

-

Cross-Coupling: Utilize the chlorine atom on the pyridine ring for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce further molecular complexity and modulate the inhibitor's properties.

-

Further Modification: Subsequent synthetic steps can be employed to modify the introduced moieties to optimize potency, selectivity, and pharmacokinetic properties.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy